molecular formula C16H20S2Si2 B1382047 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene CAS No. 139896-65-4

2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene

Cat. No.: B1382047
CAS No.: 139896-65-4
M. Wt: 332.6 g/mol
InChI Key: OWXZBWIZKNUJOL-UHFFFAOYSA-N
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Description

2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene (C₁₆H₂₀S₂Si₂) is a planar, π-conjugated organosilicon compound featuring a fused thieno[3,2-b]thiophene core with trimethylsilyl (TMS)-protected ethynyl groups at the 2- and 5-positions . The TMS-alkyne substituents adopt a linear geometry, enhancing conjugation across the rigid backbone. This compound serves as a precursor for synthesizing platinum/gold diyne complexes and polyyne polymers, leveraging its extended π-system for applications in conductive materials . Key structural features include:

  • Bond lengths: S–C bonds average 1.730 Å, with shorter C–C bonds (1.395 Å) in the fused thiophene rings, consistent with aromatic stabilization .
  • Thermal stability: The TMS groups protect the alkyne moieties, enabling controlled reactivity in polymer synthesis .

Properties

IUPAC Name

trimethyl-[2-[5-(2-trimethylsilylethynyl)thieno[3,2-b]thiophen-2-yl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20S2Si2/c1-19(2,3)9-7-13-11-15-16(17-13)12-14(18-15)8-10-20(4,5)6/h11-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXZBWIZKNUJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(S1)C=C(S2)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene typically involves the following steps:

    Starting Material: The synthesis begins with thieno[3,2-b]thiophene as the starting material.

    Reaction with Trimethylsilylacetylene: The thieno[3,2-b]thiophene is then reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere

    Purification: The resulting product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles, such as fluoride ions from tetrabutylammonium fluoride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Tetrabutylammonium fluoride, acetonitrile, and methanol.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original this compound.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.

Scientific Research Applications

Chemistry: 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for their potential in bioelectronics and biosensors due to their conductive properties.

Industry: In the industrial sector, this compound is utilized in the development of advanced materials for flexible electronics, light-emitting diodes (LEDs), and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene primarily involves its ability to facilitate charge transport in organic electronic devices. The trimethylsilyl-ethynyl groups enhance the compound’s solubility and processability, while the thieno[3,2-b]thiophene core provides a conjugated system that allows for efficient charge transfer. This compound interacts with molecular targets in electronic devices, such as electrodes and active layers, to improve device performance.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno[3,2-b]thiophene Derivatives

Compound Name Substituents Conjugation Length Solubility Key Applications Notable Properties
2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene Trimethylsilyl ethynyl Extended, planar Low (no solubilizing groups) Metal complexes, polyyne polymers High thermal stability, rigid structure, precursor for π-conjugated materials
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene Trimethylstannyl Extended Moderate (organotin solubility) Organic electronics (Stille coupling) Reactive for cross-coupling, used in polymer synthesis
Oligo(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene)s 3-Dodecylthiophen-2-yl Extended with alkyl chains High (alkyl chains) Organic semiconductors Tunable optical properties, CN end-groups reduce bandgap (1.8–2.1 eV)
2,5-Bis(5-bromo-3-hexyl-2-thienyl)thieno[3,2-b]thiophene Bromo, hexylthienyl Extended Moderate Synthetic intermediate Bromine enables Suzuki/Stille cross-coupling; MW = 630.57 g/mol
PBTTT Polymers (e.g., poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]) 3-Alkylthiophen-2-yl Extended with alkylated thiophenes High Organic thin-film transistors (OTFTs) High hole mobility (0.1–0.6 cm²/V·s), solution-processable

Structural and Electronic Differences

Substituent Effects: TMS-ethynyl groups in the title compound enhance π-conjugation and thermal stability but reduce solubility compared to alkylated analogs (e.g., PBTTT) . Trimethylstannyl groups in 2,5-bis(trimethylstannyl)-thieno[3,2-b]thiophene enable Stille coupling reactions for polymer synthesis, whereas TMS-ethynyl derivatives require deprotection for further functionalization . Brominated derivatives (e.g., ) serve as intermediates for cross-coupling but introduce steric and electronic effects distinct from ethynyl or alkyl groups .

Conjugation and Bandgap: The title compound’s planar structure maximizes π-orbital overlap, reducing bandgap (estimated <2.5 eV) compared to non-fused thiophene derivatives . Oligomers with CN end-groups (e.g., Tn-2CN in ) exhibit lower bandgaps (1.8 eV) due to enhanced electron withdrawal, unlike the neutral TMS-ethynyl groups .

Solubility and Processability :

  • Alkyl chains in PBTTT and oligomers () improve solubility in organic solvents (e.g., chloroform), enabling solution processing for thin-film devices .
  • The title compound’s lack of alkyl chains limits solubility but favors crystalline packing, beneficial for charge transport in solid-state applications .

Functional Comparison

Synthetic Utility :

  • The title compound is a key precursor for metal-complexed polymers (e.g., luminescent Au(I) complexes in ), whereas PBTTT derivatives are synthesized via Kumada or Stille couplings .
  • Brominated analogs () are intermediates for Suzuki reactions, contrasting with the TMS-ethynyl compound’s role in acetylene polymerization .

Applications in Electronics :

  • PBTTT Polymers : High hole mobility (0.6 cm²/V·s) in OTFTs due to ordered lamellar packing .
  • Title Compound : Used in polyyne polymers with rigid backbones for conductive materials, though lower processability than PBTTT .
  • Oligomers () : Adjustable chain length and end-groups optimize charge transport for organic photovoltaics .

Biological Activity

2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene (CAS No. 139896-65-4) is a synthetic compound belonging to the class of thiophene derivatives. Its unique molecular structure, characterized by the presence of ethynyl and thieno rings, positions it as a significant candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and associated toxicity.

  • Molecular Formula: C16H20S2Si2
  • Molecular Weight: 332.63 g/mol
  • PubChem CID: 85633934

Biological Activity Overview

The biological activity of this compound encompasses several areas, including:

  • Antimicrobial Activity
  • Anticancer Potential
  • Toxicological Effects

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, terthiophenes have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that terthiophene compounds could inhibit the growth of Aedes aegypti, a mosquito vector for diseases like dengue fever and Zika virus . The mechanism involves the disruption of cellular functions through oxidative stress induced by reactive oxygen species (ROS) generated upon light activation.

Anticancer Potential

The anticancer properties of thiophene derivatives have gained attention in recent years. In vitro studies on similar compounds have shown that they can induce apoptosis in cancer cells. For example, terthiophene-methanol derivatives exhibited IC50 values ranging from 24.57 to 58.20 μM against various cancer cell lines . These findings suggest that this compound may possess similar anticancer activity due to its structural analogies.

Toxicological Effects

While the potential therapeutic benefits are significant, it is crucial to consider the toxicity associated with thiophene derivatives. Photoactivated compounds can lead to oxidative damage in macromolecules such as proteins and DNA when exposed to light . Moreover, studies have indicated that certain thiophene derivatives can exhibit herbicidal effects by interfering with plant metabolic processes . This raises concerns regarding their environmental impact and bioaccumulation in ecosystems.

Case Studies and Research Findings

StudyFindingsImplications
Dong et al. (2021)Isolated terthiophenes from Flaveria bidentis; showed inhibition of protein expression related to energy metabolism in plants.Suggests potential use in agricultural pest control .
Saito et al. (2021)Identified cytotoxic effects on cancer cells; proposed further studies on visible-light active photosensitizers to reduce mutagenesis risk.Highlights need for safer alternatives in photodynamic therapy .
Research on Aedes aegyptiDemonstrated effectiveness of terthiophenes in inhibiting mosquito larvae growth.Indicates potential for developing new vector control strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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